molecular formula C23H23N3O4 B2576450 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921557-18-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2576450
CAS RN: 921557-18-8
M. Wt: 405.454
InChI Key: XOWDAHXEJLSCCE-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Applications

Studies involving derivatives of benzo[b][1,4]dioxin, such as sulfonamides, have shown significant antimalarial activity. Theoretical investigations and molecular docking studies have highlighted their potential against COVID-19, with specific derivatives exhibiting low cytotoxicity and high selectivity indices against malaria parasites and SARS-CoV-2 proteins (Fahim & Ismael, 2021).

GABAA/Benzodiazepine Receptor Modulation

Compounds featuring quinoxaline amides and carbamates, similar in structure to the query compound, have been identified as potent modulators of the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies and hold promise for the development of new therapeutic agents targeting neurological disorders (Tenbrink et al., 1994).

Synthesis of Polyheterobicyclic and Tricyclic Systems

Reactions involving p-quinols with aldehydes and imines have been used to stereoselectively synthesize dihydrobenzo[1,3]dioxolanones, tetrahydrobenzo[d]oxazolones, and heterotricyclic derivatives. These processes are critical for developing novel chemical entities with potential pharmacological applications (García-García et al., 2014).

Antitumor and Anti-inflammatory Properties

Derivatives of dihydrobenzo[1,4]oxathiine have been investigated for their multi-potent pharmacophoric characteristics, including antimycotic, antioxidant, and estrogen receptor binding activities. These compounds' versatility in biological activities underscores the potential research applications of similarly structured compounds in developing novel therapeutic agents (Viglianisi & Menichetti, 2010).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c27-22(24-17-7-8-18-20(14-17)29-13-12-28-18)15-30-19-5-3-4-16-6-9-21(25-23(16)19)26-10-1-2-11-26/h3-9,14H,1-2,10-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWDAHXEJLSCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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